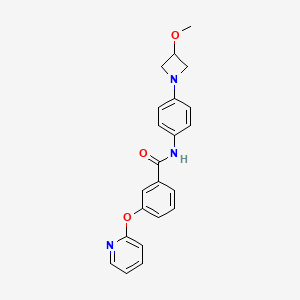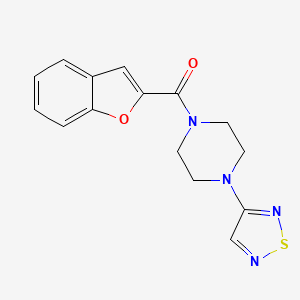
1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a benzofuran moiety, a thiadiazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the benzofuran-2-carbonyl chloride, which is then reacted with piperazine to form an intermediate. This intermediate is subsequently reacted with 1,2,5-thiadiazole-3-amine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: N-substituted piperazine derivatives.
Scientific Research Applications
1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzofuran and thiadiazole moieties can engage in π-π interactions or hydrogen bonding with biological targets, influencing their function. The piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine
- 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperidine
- 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazine
Uniqueness: 1-(1-Benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of the piperazine ring, which imparts distinct physicochemical properties compared to its analogs. This compound’s combination of benzofuran, thiadiazole, and piperazine rings makes it a versatile scaffold for drug design and materials science.
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-15(13-9-11-3-1-2-4-12(11)21-13)19-7-5-18(6-8-19)14-10-16-22-17-14/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMJHKBQOGOHMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2760673.png)

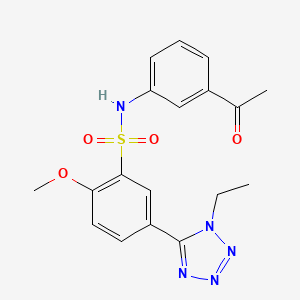
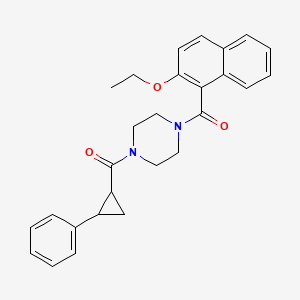
![ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2760679.png)

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)
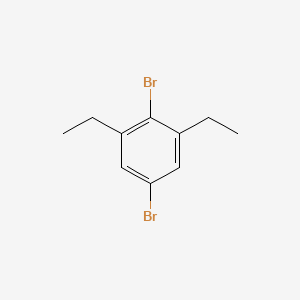
![N-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-N-[(4-methylbenzoyl)oxy]amine](/img/structure/B2760687.png)
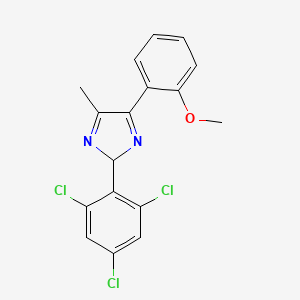
![N-(4-(dimethylamino)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2760691.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
